10-Gingerol

Catalog No.
S515650
CAS No.
23513-15-7
M.F
C21H34O4
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Gingerol

CAS Number

23513-15-7

Product Name

10-Gingerol

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1

InChI Key

AIULWNKTYPZYAN-SFHVURJKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(6)-gingerol, 10-gingerol, 6-gingerol, gingerol

Canonical SMILES

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Isomeric SMILES

CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O

The exact mass of the compound (10)-Gingerol is 350.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

10-Gingerol is a naturally occurring phenolic alkanone derived from Zingiber officinale. Structurally distinguished from the more abundant 6-gingerol by an extended 10-carbon unbranched alkyl side chain, 10-gingerol exhibits significantly higher lipophilicity and membrane permeability. In procurement and assay design, this extended aliphatic tail makes 10-gingerol a high-potency benchmark for transient receptor potential cation channel subfamily V member 1 (TRPV1) activation, immunomodulatory screening, and drug-metabolizing enzyme (CYP3A4) inhibition. While 6-gingerol is often utilized as a general marker for ginger extracts, 10-gingerol is specifically procured for applications requiring maximized receptor binding affinity and enhanced in vitro cytotoxicity, despite requiring more specialized lipid-based formulation strategies due to its lower aqueous solubility [1].

Substituting 10-gingerol with the more common 6-gingerol or crude ginger extracts compromises assay sensitivity and quantitative reproducibility. The four additional methylene groups in 10-gingerol's side chain exponentially increase its hydrophobic interactions with target receptor binding pockets, such as the S4–S5 linker of TRPV1. Consequently, utilizing 6-gingerol as a substitute in pharmacological screening results in a 2- to 3-fold drop in potency, requiring higher dosing that can trigger off-target solvent toxicity in cellular models. Furthermore, crude extracts contain highly variable ratios of gingerols to shogaols (dehydration artifacts), introducing unacceptable batch-to-batch inconsistency for precise pharmacokinetic or enzymatic inhibition profiling[1].

Enhanced Immunomodulatory Potency via TRPV1 Activation

In assays measuring the inhibition of IFN-γ secretion in activated human T lymphocytes (a downstream marker of TRPV1 activation), 10-gingerol demonstrates superior potency driven by its extended alkyl chain. Quantitative analysis reveals that 10-gingerol achieves an IC50 of 23.2 μM, significantly outperforming both 8-gingerol (44.9 μM) and the standard 6-gingerol (82.2 μM) [1].

Evidence DimensionInhibition of IFN-γ secretion (IC50)
Target Compound Data23.2 μM
Comparator Or Baseline6-Gingerol (82.2 μM) and 8-Gingerol (44.9 μM)
Quantified Difference3.5-fold higher potency than 6-gingerol
ConditionsActivated human T lymphocytes in vitro

For researchers developing TRPV1-targeted immunomodulators, procuring 10-gingerol provides a higher-potency baseline that minimizes required assay concentrations and reduces solvent-induced cellular stress.

Superior Inhibition of CYP3A4 Drug-Metabolizing Enzyme

The length of the aliphatic side chain in gingerols directly correlates with their ability to inhibit cytochrome P450 enzymes. In vitro evaluations of CYP3A4 inhibition show that 10-gingerol is a highly potent inhibitor with an IC50 of 5.75 μM. In direct comparison, 6-gingerol exhibits an IC50 of 14.56 μM, while the related metabolite zingerone shows very weak inhibition at 379.63 μM [1].

Evidence DimensionCYP3A4 Inhibition (IC50)
Target Compound Data5.75 μM
Comparator Or Baseline6-Gingerol (14.56 μM)
Quantified Difference2.53-fold stronger enzyme inhibition
ConditionsIn vitro CYP3A4 drug metabolism assay

Toxicologists and pharmacokineticists must select 10-gingerol over 6-gingerol to accurately model the maximum potential for drug-drug interactions (DDIs) associated with lipophilic ginger constituents.

Amplified Anti-Proliferative Activity in Cervical Cancer Models

The enhanced lipophilicity of 10-gingerol facilitates greater intracellular accumulation and subsequent anti-proliferative activity compared to shorter-chain analogs. In HeLa cervical cancer cell models, purified 10-gingerol exhibited an IC50 of 29.19 μM for cell proliferation inhibition. This is markedly more effective than 8-gingerol (43.17 μM), 6-gingerol (96.32 μM), and crude ginger root extract (165.91 μg/mL)[1].

Evidence DimensionCell proliferation inhibition (IC50)
Target Compound Data29.19 μM
Comparator Or Baseline6-Gingerol (96.32 μM) and Crude Extract (165.91 μg/mL)
Quantified Difference3.3-fold higher cytotoxicity than 6-gingerol
ConditionsHeLa cell line, 48-hour CCK-8 assay

For oncology drug discovery, purified 10-gingerol is the necessary procurement choice to establish a robust, low-micromolar cytotoxic baseline that crude extracts or 6-gingerol cannot achieve.

Distinctive Bioaccessibility and Formulation Requirements

The extended 10-carbon chain that grants 10-gingerol its high receptor affinity also significantly reduces its aqueous solubility compared to 6-gingerol. Pharmacokinetic profiling of human plasma following aqueous ginger extract ingestion reveals a Cmax of only 4.8 nmol/L for 10-gingerol, compared to 42.0 nmol/L for 6-gingerol[1]. This nearly 10-fold difference in aqueous bioaccessibility dictates that 10-gingerol requires specialized lipid-based or micellar delivery systems for effective in vivo application.

Evidence DimensionMaximum plasma concentration (Cmax) from aqueous matrix
Target Compound Data4.8 nmol/L
Comparator Or Baseline6-Gingerol (42.0 nmol/L)
Quantified Difference8.75-fold lower aqueous absorption
ConditionsHuman plasma pharmacokinetic profiling post-ingestion

Formulation scientists must procure pure 10-gingerol to specifically engineer and validate lipid-based nanocarriers, as 6-gingerol's higher aqueous solubility makes it an inappropriate surrogate for lipophilic drug delivery modeling.

TRPV1 Receptor Modulator Development

Because 10-gingerol exhibits a 3.5-fold higher potency than 6-gingerol in TRPV1-mediated T-cell assays, it is the optimal natural benchmark for screening novel transient receptor potential channel agonists. It is specifically utilized in neuropharmacology and immunology to establish baseline activation metrics without the high solvent volumes required for less potent analogs[1].

Cytochrome P450 (CYP3A4) Interaction Profiling

Given its strong IC50 of 5.75 μM against CYP3A4, 10-gingerol is a critical standard for in vitro toxicology and pharmacokinetic screening. It is procured by ADME laboratories to model worst-case scenario drug-drug interactions for botanical extracts, replacing weaker inhibitors like 6-gingerol to ensure rigorous safety margins[2].

Lipid-Based Nanocarrier Formulation

The extreme lipophilicity and low aqueous bioaccessibility of 10-gingerol (Cmax 4.8 nmol/L in aqueous matrices) make it an ideal highly hydrophobic active pharmaceutical ingredient (API) surrogate. Formulation scientists procure 10-gingerol to validate the encapsulation efficiency and release kinetics of liposomes, solid lipid nanoparticles (SLNs), and self-microemulsifying drug delivery systems (SMEDDS) [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

350.24570956 Da

Monoisotopic Mass

350.24570956 Da

Heavy Atom Count

25

Appearance

Oil

Melting Point

Mp 45-46 °
45-46°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ND6ZLI4J0V

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (40.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (59.38%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23513-15-7

Wikipedia

(10)-gingerol

Dates

Last modified: 08-15-2023
1: Joo JH, Hong SS, Cho YR, Seo DW. 10-Gingerol inhibits proliferation and invasion of MDA-MB-231 breast cancer cells through suppression of Akt and p38MAPK activity. Oncol Rep. 2016 Feb;35(2):779-84. doi: 10.3892/or.2015.4405. PubMed PMID: 26554741.
2: Bernard M, Furlong SJ, Power Coombs MR, Hoskin DW. Differential Inhibition of T Lymphocyte Proliferation and Cytokine Synthesis by [6]-Gingerol, [8]-Gingerol, and [10]-Gingerol. Phytother Res. 2015 Nov;29(11):1707-13. doi: 10.1002/ptr.5414. PubMed PMID: 26178781.
3: Ryu MJ, Chung HS. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells. In Vitro Cell Dev Biol Anim. 2015 Jan;51(1):92-101. doi: 10.1007/s11626-014-9806-6. PubMed PMID: 25148824.
4: Ho SC, Chang KS, Lin CC. Anti-neuroinflammatory capacity of fresh ginger is attributed mainly to 10-gingerol. Food Chem. 2013 Dec 1;141(3):3183-91. doi: 10.1016/j.foodchem.2013.06.010. PubMed PMID: 23871076.
5: Chen H, Soroka DN, Haider J, Ferri-Lagneau KF, Leung T, Sang S. [10]-Gingerdiols as the major metabolites of [10]-gingerol in zebrafish embryos and in humans and their hematopoietic effects in zebrafish embryos. J Agric Food Chem. 2013 Jun 5;61(22):5353-60. doi: 10.1021/jf401501s. PubMed PMID: 23701129; PubMed Central PMCID: PMC3840088.
6: Sadakane C, Muto S, Nakagawa K, Ohnishi S, Saegusa Y, Nahata M, Hattori T, Asaka M, Takeda H. 10-Gingerol, a component of rikkunshito, improves cisplatin-induced anorexia by inhibiting acylated ghrelin degradation. Biochem Biophys Res Commun. 2011 Sep 2;412(3):506-11. doi: 10.1016/j.bbrc.2011.08.002. PubMed PMID: 21846463.
7: Dugasani S, Pichika MR, Nadarajah VD, Balijepalli MK, Tandra S, Korlakunta JN. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol. J Ethnopharmacol. 2010 Feb 3;127(2):515-20. doi: 10.1016/j.jep.2009.10.004. PubMed PMID: 19833188.
8: Chen CY, Li YW, Kuo SY. Effect of [10]-gingerol on [ca2+]i and cell death in human colorectal cancer cells. Molecules. 2009 Mar 2;14(3):959-69. doi: 10.3390/molecules14030959. PubMed PMID: 19255554.
9: Wang W, Li CY, Wen XD, Li P, Qi LW. Simultaneous determination of 6-gingerol, 8-gingerol, 10-gingerol and 6-shogaol in rat plasma by liquid chromatography-mass spectrometry: Application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Mar 15;877(8-9):671-9. doi: 10.1016/j.jchromb.2009.01.021. PubMed PMID: 19201263.
10: Park M, Bae J, Lee DS. Antibacterial activity of [10]-gingerol and [12]-gingerol isolated from ginger rhizome against periodontal bacteria. Phytother Res. 2008 Nov;22(11):1446-9. doi: 10.1002/ptr.2473. PubMed PMID: 18814211.
11: Zick SM, Djuric Z, Ruffin MT, Litzinger AJ, Normolle DP, Alrawi S, Feng MR, Brenner DE. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects. Cancer Epidemiol Biomarkers Prev. 2008 Aug;17(8):1930-6. doi: 10.1158/1055-9965.EPI-07-2934. PubMed PMID: 18708382; PubMed Central PMCID: PMC2676573.
12: Lee S, Khoo C, Halstead CW, Huynh T, Bensoussan A. Liquid chromatographic determination of 6-, 8-, 10-gingerol, and 6-shogaol in ginger (Zingiber officinale) as the raw herb and dried aqueous extract. J AOAC Int. 2007 Sep-Oct;90(5):1219-26. PubMed PMID: 17955965.
13: Schwertner HA, Rios DC. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):41-7. PubMed PMID: 17561453.
14: Nagoshi C, Shiota S, Kuroda T, Hatano T, Yoshida T, Kariyama R, Tsuchiya T. Synergistic effect of [10]-gingerol and aminoglycosides against vancomycin-resistant enterococci (VRE). Biol Pharm Bull. 2006 Mar;29(3):443-7. PubMed PMID: 16508142.

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